molecular formula C9H6ClF3O3S B14285370 Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- CAS No. 134302-39-9

Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)-

Cat. No.: B14285370
CAS No.: 134302-39-9
M. Wt: 286.66 g/mol
InChI Key: MQHRYJHAJQVYSB-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- is a specialized organic compound known for its unique chemical structure and properties. This compound features a benzoyl chloride moiety substituted with a methylsulfonyl group and a trifluoromethyl group. These substituents confer distinct reactivity and applications, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzoyl chloride backbone. One common method includes the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and specific solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent quality and yield, which are crucial for large-scale applications. The use of automated systems and advanced purification techniques further enhances the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include a wide range of functionalized benzoyl derivatives, such as amides, esters, and sulfonylated compounds. These products are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- finds extensive use in scientific research due to its versatile reactivity and functional groups. Some key applications include:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and functional materials.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying biological processes and developing bioconjugates.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory, antiviral, and anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- involves its reactivity with various molecular targets. The benzoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride, 4-(trifluoromethyl)-: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

    Benzoyl chloride, 4-(methylsulfonyl)-: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    Benzoyl chloride, 4-(methyl)-2-(trifluoromethyl)-: Lacks the sulfonyl group, altering its redox properties.

Uniqueness

Benzoyl chloride, 4-(methylsulfonyl)-2-(trifluoromethyl)- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and methylsulfonyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .

Properties

CAS No.

134302-39-9

Molecular Formula

C9H6ClF3O3S

Molecular Weight

286.66 g/mol

IUPAC Name

4-methylsulfonyl-2-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C9H6ClF3O3S/c1-17(15,16)5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3

InChI Key

MQHRYJHAJQVYSB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F

Origin of Product

United States

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